2-(acetyloxy)-3-methylButanoic acid
Overview
Description
2-(Acetyloxy)-3-methylButanoic acid: is an organic compound characterized by the presence of an acetyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetyloxy)-3-methylButanoic acid typically involves the esterification of 3-methylbutanoic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-methylbutanoic acid+acetic anhydride→2-(acetyloxy)-3-methylButanoic acid+acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyloxy)-3-methylButanoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-methylbutanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: 3-methylbutanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: 2-(Acetyloxy)-3-methylButanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its role in the synthesis of polymers and other materials is also noteworthy.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-3-methylButanoic acid involves its hydrolysis to yield 3-methylbutanoic acid and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases or by chemical catalysts. The resulting products can then participate in various metabolic pathways or chemical reactions, depending on the context of their use.
Comparison with Similar Compounds
2-(Acetyloxy)benzoic acid (Aspirin): Similar ester functionality but with a benzene ring.
3-(Acetyloxy)propanoic acid: Similar ester functionality but with a different carbon chain length.
2-(Acetyloxy)butanoic acid: Similar ester functionality but without the methyl group.
Uniqueness: 2-(Acetyloxy)-3-methylButanoic acid is unique due to the presence of both an acetyloxy group and a methyl group on the butanoic acid backbone. This structural feature imparts distinct reactivity and properties, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-acetyloxy-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYABMSJIGYKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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